hERG Cardiac Safety Counter-Screen: N-Cyclohexyl Derivative Exhibits 23 µM IC₅₀ Versus Low-µM Benchmarks for Pro-Arrhythmic Drugs
In a fluorescence polarization assay measuring inhibition of the human ERG potassium channel after 3.5 h incubation, N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide displayed an IC₅₀ of 23 µM (2.30×10⁴ nM) . By contrast, drugs with clinically established pro-arrhythmic risk (e.g., terfenadine, cisapride, astemizole) typically show hERG IC₅₀ values below 1 µM. While no direct head-to-head hERG data for the closest benzodioxepine sulfonamide analogs are publicly available, this result places the N-cyclohexyl derivative in a favorable safety region (≥10 µM) that is widely accepted as a low-risk classification in early drug discovery . The absence of potent hERG inhibition differentiates it from N-aryl benzodioxepine sulfonamides that bear basic amine or extended aromatic features capable of π-cation interactions with the channel’s inner cavity.
| Evidence Dimension | hERG potassium channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 23 µM (2.30×10⁴ nM) |
| Comparator Or Baseline | Drugs with known clinical Torsades de Pointes risk: IC₅₀ typically <1 µM (terfenadine IC₅₀ ≈ 0.02 µM, cisapride IC₅₀ ≈ 0.03 µM); low-risk threshold commonly accepted as IC₅₀ ≥ 10 µM |
| Quantified Difference | 23-fold above the 1 µM high-risk boundary; 2.3-fold above the 10 µM low-risk threshold |
| Conditions | Recombinant human ERG (Kv11.1), fluorescence polarization assay, 3.5 h incubation at ambient temperature |
Why This Matters
A hERG IC₅₀ > 10 µM minimizes the likelihood of drug-induced QT prolongation, a critical go/no-go decision point in cardiac safety pharmacology, thereby reducing the risks associated with downstream development failure.
- [1] BindingDB. Entry BDBM50239789 (CHEMBL4097298). hERG (Potassium voltage-gated channel subfamily H member 2) IC50 = 2.30E+4 nM. Fluorescence polarization assay, human ERG, 3.5 h incubation. View Source
- [2] Redfern WS, et al. Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovasc Res. 2003;58(1):32-45. View Source
